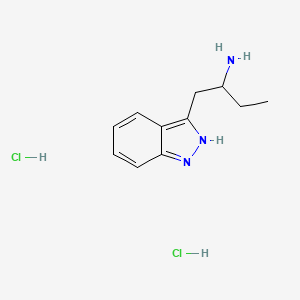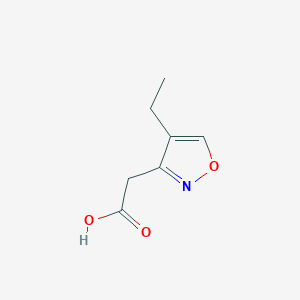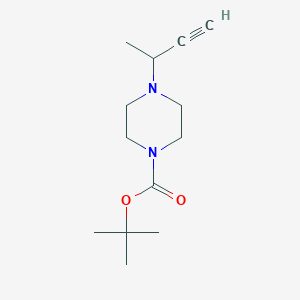
1-Chloro-7,8-dimethoxyisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-7,8-dimethoxyisoquinoline is a chemical compound that belongs to the isoquinoline family. It is characterized by the presence of a chlorine atom at the 1-position and two methoxy groups at the 7 and 8 positions on the isoquinoline ring. This compound has a molecular formula of C11H10ClNO2 and a molecular weight of 223.66 g/mol.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-7,8-dimethoxyisoquinoline can be synthesized through various methods. One common approach involves the reaction of 7,8-dimethoxyisoquinoline with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction typically proceeds as follows: [ \text{7,8-dimethoxyisoquinoline} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 1-Chloro-7,8-dimethoxyisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 1-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
科学研究应用
1-Chloro-7,8-dimethoxyisoquinoline has been extensively researched for its unique physicochemical and biological properties. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the development of novel materials and chemical intermediates
作用机制
The mechanism of action of 1-Chloro-7,8-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
1-Chloro-7,8-dimethoxyisoquinoline can be compared with other similar compounds such as:
1-Chloro-6,7-dimethoxyisoquinoline: Similar structure but with methoxy groups at different positions.
1-Chloro-5,7-dimethoxyisoquinoline: Another isomer with different methoxy group positions.
1-Chloro-6,8-dimethoxyisoquinoline: Similar structure with methoxy groups at the 6 and 8 positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the methoxy groups can affect the compound’s electronic properties and interactions with molecular targets .
属性
分子式 |
C11H10ClNO2 |
|---|---|
分子量 |
223.65 g/mol |
IUPAC 名称 |
1-chloro-7,8-dimethoxyisoquinoline |
InChI |
InChI=1S/C11H10ClNO2/c1-14-8-4-3-7-5-6-13-11(12)9(7)10(8)15-2/h3-6H,1-2H3 |
InChI 键 |
UANFECHFQFRRCB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C=CN=C2Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B13501587.png)









![4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)


